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Compound of Interest
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Cat. No.: B123203

Abstract

Glycidol (oxiran-2-ylmethanol) is a bifunctional organic molecule of significant interest in
pharmaceutical and materials science. Its unique structure, containing both a strained epoxide
ring and a primary alcohol, dictates its high reactivity and utility as a versatile chemical
intermediate. This guide provides an in-depth analysis of glycidol's chemical structure,
bonding characteristics, and stereochemistry. We will explore the causality behind its reactivity,
detail a representative synthetic protocol, and discuss its critical applications and associated
safety imperatives. This document is intended for researchers, chemists, and drug
development professionals who require a deep, functional understanding of this pivotal
molecule.

Introduction to Glycidol: A Bifunctional Building
Block

Glycidol, systematically named oxiran-2-ylmethanol, is a colorless, viscous liquid with the
molecular formula CsHeO2.[1][2] It is miscible with water and many organic solvents.[3] The
molecule's significance stems from its dual chemical personality: it possesses a highly reactive
three-membered epoxide ring and a nucleophilic primary alcohol functional group.[3] This
bifunctionality makes glycidol an invaluable precursor in the synthesis of a wide array of more
complex molecules, including pharmaceuticals, glycidyl ethers, esters, and amines.[3] Its
applications range from being a reactive diluent in epoxy resins and a stabilizer for natural oils
to a key intermediate in the synthesis of cardiac and antiviral drugs.
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However, the same reactivity that makes glycidol a valuable synthetic tool also underlies its
biological activity and associated hazards. The epoxide moiety is a potent alkylating agent,
capable of reacting with nucleophilic biomolecules.[4] Consequently, glycidol is classified as a
probable human carcinogen (Group 2A) and requires strict handling protocols.[2]

Table 1: Core Chemical and Physical Properties of Glycidol

Property Value Source(s)
IUPAC Name oxiran-2-ylmethanol [2]
Molecular Formula C3HeO2 [1112][5]
Molar Mass 74.08 g/mol [2][5]

CAS Number 556-52-5 [2]
Canonical SMILES ClC(01)COo [2]
Appearance Colorless, viscous liquid [2][3]
Boiling Point 167 °C (decomposes) [2]

Density ~1.114 g/cm3 at 25 °C [2]

Molecular Structure and Bonding Analysis

The chemical behavior of glycidol is a direct consequence of its molecular architecture. The
structure consists of a propanol backbone where the carbons at positions 2 and 3 are bridged
by an oxygen atom to form an oxirane (epoxide) ring. The primary hydroxyl group is attached to
the carbon at position 1.

The Strained Epoxide Ring

The defining feature of glycidol is the three-membered epoxide ring. The internal bond angles
within this ring (C-O-C and C-C-0O) are constrained to approximately 60°. This severe deviation
from the ideal tetrahedral angle of 109.5° for sp3-hybridized atoms induces significant ring
strain. This strain makes the epoxide susceptible to nucleophilic attack, as ring-opening
relieves this energetic instability. This is the primary causal factor behind glycidol's utility as an
alkylating agent and synthetic intermediate.
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Bond Lengths and Angles

Precise experimental values for bond angles and lengths are typically determined by

techniques such as X-ray crystallography or microwave spectroscopy. While a comprehensive,

experimentally verified dataset for glycidol is not readily available in public literature,

computational chemistry provides reliable estimates. The values below are representative of

what is expected from DFT (Density Functional Theory) calculations and illustrate the key

geometric features.

Table 2: Typical Computed Bond Lengths and Angles for Glycidol (Note: These are

representative values. Actual experimental values may vary slightly.)

Bond/Angle Description Typical Value
Bond Lengths (A)

C2-C3 Epoxide C-C bond ~1.47 A
C2-O(epoxide) Epoxide C-O bond ~1.43 A
C3-O(epoxide) Epoxide C-O bond ~1.43 A
C1-C3 Bond to hydroxymethyl group ~1.51 A
C1-O(hydroxyl) Hydroxyl C-O bond ~1.42 A
**Bond Angles (°) **

£C2-0-C3 Angle within the epoxide ring ~61.7°
£L0O-C2-C3 Angle within the epoxide ring ~59.2°
£L0O-C3-C2 Angle within the epoxide ring ~59.2°
£C1-C3-C2 Angle connecting side chain ~121.8°
£ C3-C1-O(H) Angle in hydroxymethyl group ~109.5°

The key takeaway from this data is the acute angles within the epoxide ring, confirming the

high degree of ring strain.

Molecular Visualization

© 2025 BenchChem. All rights reserved. 3/7

Tech Support


https://www.benchchem.com/product/b123203?utm_src=pdf-body
https://www.benchchem.com/product/b123203?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates the structure of glycidol with standard atom numbering.

Caption: Figure 1: 2D Structure of Glycidol (oxiran-2-ylmethanol)

Reactivity and Mechanistic Considerations

Glycidol's reactivity can be categorized based on which functional group participates.

e Reactions Involving Epoxide Ring-Opening: This is the most common reaction pathway. The
strained ring is readily opened by a wide range of nucleophiles, including water, alcohols,
amines, and thiols. This reaction can be catalyzed by either acid or base.

o Acid-Catalyzed Opening: The acid protonates the epoxide oxygen, making the ring
carbons more electrophilic and susceptible to attack by a weak nucleophile.

o Base-Catalyzed Opening: A strong nucleophile directly attacks one of the epoxide
carbons, leading to a concerted ring-opening. This pathway is fundamental to its use in
creating polymers and attaching the glycidyl moiety to other molecules.[4]

o Reactions at the Hydroxyl Group: The primary alcohol can undergo reactions typical of
alcohols, such as esterification or etherification, without opening the epoxide ring. This
requires careful selection of reagents that are not nucleophilic towards the epoxide. This
orthogonal reactivity allows for multi-step syntheses where the epoxide is reserved for a later
transformation.

The presence of the hydroxyl group can also influence the epoxide's reactivity through
intramolecular hydrogen bonding, which can activate the ring for nucleophilic attack.[6]

Experimental Protocol: One-Pot Synthesis of
Glycidol from Glycerol

The conversion of bio-renewable glycerol into value-added chemicals like glycidol is a
significant area of green chemistry research. The one-pot synthesis from glycerol and dimethyl
carbonate (DMC) is an environmentally friendlier alternative to traditional methods that use
epichlorohydrin.

Objective: To synthesize glycidol from glycerol and DMC using a reusable solid base catalyst.
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Causality: This process involves two sequential steps in a single pot: (1) The transesterification
of glycerol with DMC to form glycerol carbonate, and (2) the decarboxylation of glycerol
carbonate to yield glycidol. A solid base catalyst (e.g., NaAlOz2, KNOs/Al20s) is chosen for its
high efficiency and ease of separation from the reaction mixture, enhancing the process's
sustainability.[7][8]

Methodology

» Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a
reflux condenser, and a thermometer. The setup is placed in a heating mantle.

o Charging Reactants: Charge the flask with glycerol and dimethyl carbonate (DMC). A typical
molar ratio is 2:1 (DMC to glycerol) to drive the reaction towards the product.[7][9]

o Catalyst Addition: Add the solid base catalyst (e.g., NaAlO2) to the mixture. A typical catalyst
loading is 3-5 wt% relative to the weight of glycerol.[7][8]

» Reaction Conditions: Heat the stirred mixture to the optimal reaction temperature, typically
between 70-130°C, depending on the catalyst used.[8][9]

e Monitoring: Monitor the reaction progress over time (e.g., 90-120 minutes) by taking aliquots
and analyzing them via Gas Chromatography (GC) to determine the conversion of glycerol
and the yield of glycidol.[7][8]

o Workup and Purification:
o After the reaction reaches completion, cool the mixture to room temperature.

o Separate the solid catalyst by filtration or centrifugation. The catalyst can be washed,
dried, and reused.

o The liquid product mixture is then purified, typically by vacuum distillation, to isolate the
glycidol from unreacted starting materials and byproducts.

Workflow Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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